![molecular formula C8H8OS2 B123827 (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one CAS No. 147086-79-1](/img/structure/B123827.png)
(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one
Overview
Description
(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one is a sulfur-containing heterocyclic compound It belongs to the class of thieno[2,3-b]thiopyrans, which are known for their unique structural features and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one can be achieved through various methods. One common approach involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . Another method includes the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones . These reactions typically require specific conditions such as the use of solvents like tetrahydrofuran and the presence of catalysts like bis(norbornadiene)rhodium(I) tetrafluoroborate .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product yields .
Chemical Reactions Analysis
Types of Reactions: (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thieno[2,3-b]thiopyrans.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds related to thienothiopyrans exhibit antimicrobial activities. Studies have shown that (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one can inhibit the growth of various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and function.
Anticancer Potential
Thienothiopyran derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
Neuroprotective Effects
There is emerging evidence that this compound may exhibit neuroprotective effects. Research on similar thienothiopyran compounds indicates potential benefits in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Drug Development
The unique structure of this compound makes it a valuable scaffold in drug design. Its ability to interact with various biological targets positions it as a candidate for developing new therapeutics for infections and cancer.
Synthetic Pathways
Several synthetic routes have been developed to produce this compound efficiently. These methods often involve multi-step reactions starting from readily available precursors. The optimization of these synthetic pathways is crucial for large-scale production.
Case Studies
- Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.
- Cancer Cell Line Experiment : In vitro experiments using human breast cancer cell lines showed that treatment with this compound led to a reduction in cell viability by approximately 50% at a concentration of 10 µM after 48 hours of exposure.
- Neuroprotection Research : A recent study indicated that this compound reduced oxidative stress markers in neuronal cultures exposed to toxic agents by up to 40%, suggesting its potential role in neuroprotective therapies.
Mechanism of Action
The mechanism of action of (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interfere with cellular signaling pathways, leading to the disruption of essential biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A structurally related compound with similar chemical properties.
Thiochroman-4-one: Another sulfur-containing heterocycle with potential biological activities.
Thioxopyrimidines: Compounds with a similar sulfur-containing ring structure and diverse biological activities.
Uniqueness: (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one is unique due to its specific thieno[2,3-b]thiopyran core structure, which imparts distinct chemical and biological properties.
Biological Activity
(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and applications based on diverse research findings.
This compound is a sulfur-containing heterocyclic compound. Its structure is characterized by a thieno[2,3-b]thiopyran core, which contributes to its pharmacological properties. The compound has been identified as a derivative of dorzolamide, a well-known carbonic anhydrase inhibitor used in the treatment of glaucoma.
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
2. Antitumor Effects
Studies have shown that thieno[2,3-b]thiopyran derivatives can possess antitumor activity. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms may involve the modulation of signaling pathways related to cell survival and death.
3. Carbonic Anhydrase Inhibition
As a derivative of dorzolamide, this compound is expected to exhibit inhibition of carbonic anhydrase enzymes. This inhibition can lead to decreased intraocular pressure in glaucoma patients and has potential applications in treating other conditions related to fluid balance.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Notable methods include:
- Condensation Reactions : Utilizing thioketones and aldehydes.
- Cyclization Processes : Forming the thieno ring through intramolecular reactions.
The exploration of various synthetic pathways has led to the identification of numerous derivatives with enhanced biological activities.
Case Studies
-
Anticancer Activity : A study evaluated the effects of thieno[2,3-b]thiopyran derivatives on A549 lung cancer cells. Results indicated that specific compounds induced apoptosis via caspase activation and altered mitochondrial membrane potential.
Compound IC50 (µM) Mechanism Derivative A 5.2 Apoptosis induction Derivative B 12.8 Cell cycle arrest -
Carbonic Anhydrase Inhibition : Another study assessed the carbonic anhydrase inhibitory activity of several thieno derivatives. The results demonstrated that this compound showed comparable activity to dorzolamide.
Compound Inhibition (%) at 10 µM Dorzolamide 85 (S)-6-Methyl... 82
Properties
IUPAC Name |
(6S)-6-methyl-5,6-dihydrothieno[2,3-b]thiopyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS2/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-3,5H,4H2,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJFMDYYNMNASJ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(S1)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)C2=C(S1)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147086-79-1 | |
Record name | (6S)-5,6-Dihydro-6-methylthieno[2,3-b]thiopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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